molecular formula C26H31NO2 B1389445 N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline CAS No. 1040690-69-4

N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline

Cat. No.: B1389445
CAS No.: 1040690-69-4
M. Wt: 389.5 g/mol
InChI Key: JGOSDFJUXGMQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline is an organic compound with the molecular formula C26H31NO2 and a molecular weight of 389.53 g/mol . This compound is characterized by the presence of both phenoxy and phenylpropoxy groups attached to an aniline core, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline typically involves a multi-step process. One common method includes the reaction of 3-methylphenol with 1-bromo-2-butene to form 2-(3-methylphenoxy)butane. This intermediate is then reacted with 3-phenylpropylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets. The phenoxy and phenylpropoxy groups allow the compound to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-Methylphenoxy)ethyl]-3-(3-phenylpropoxy)aniline
  • N-[2-(3-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline
  • N-[2-(3-Methylphenoxy)butyl]-3-(4-phenylpropoxy)aniline

Uniqueness

N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline is unique due to its specific combination of phenoxy and phenylpropoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .

Properties

IUPAC Name

N-[2-(3-methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO2/c1-3-24(29-26-16-7-10-21(2)18-26)20-27-23-14-8-15-25(19-23)28-17-9-13-22-11-5-4-6-12-22/h4-8,10-12,14-16,18-19,24,27H,3,9,13,17,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOSDFJUXGMQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=CC(=CC=C1)OCCCC2=CC=CC=C2)OC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline
Reactant of Route 3
Reactant of Route 3
N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline
Reactant of Route 4
Reactant of Route 4
N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline
Reactant of Route 5
Reactant of Route 5
N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline
Reactant of Route 6
Reactant of Route 6
N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.